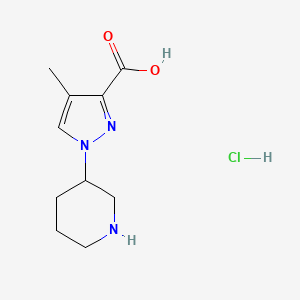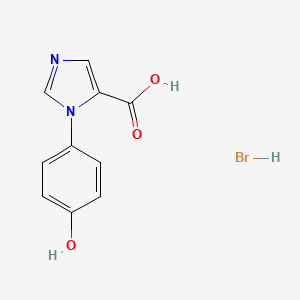
1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the imidazole ring. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound also affects various signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)-2H-imidazole-4-carboxylic acid
- 1-(4-Hydroxyphenyl)-1H-imidazole-2-carboxylic acid
Comparison: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher potency in enzyme inhibition and better pharmacokinetic properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9BrN2O3 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)imidazole-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H8N2O3.BrH/c13-8-3-1-7(2-4-8)12-6-11-5-9(12)10(14)15;/h1-6,13H,(H,14,15);1H |
InChI Key |
QYLVORIDZVCRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
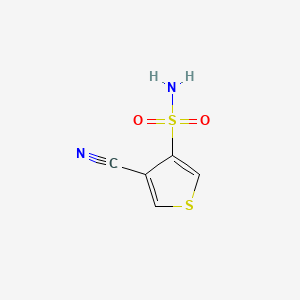
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)

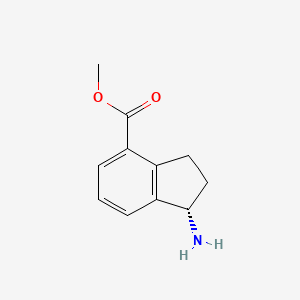
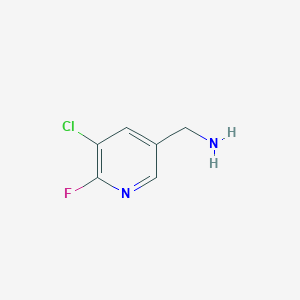
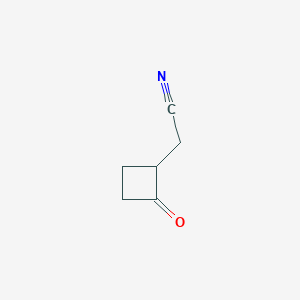
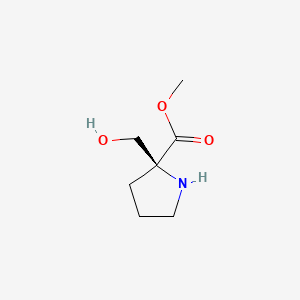
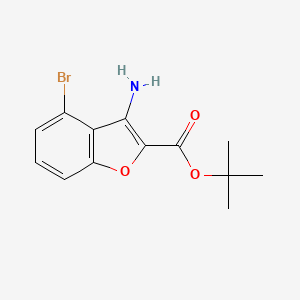
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
